molecular formula C31H43N3O8 B1681923 Telatinib CAS No. 75747-14-7

Telatinib

货号 B1681923
CAS 编号: 75747-14-7
分子量: 585.7 g/mol
InChI 键: AYUNIORJHRXIBJ-HTLBVUBBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击“快速查询”以从我们的专家团队获取报价。
  • 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

Telatinib is an orally available, small-molecule tyrosine kinase inhibitor . It is under investigation in clinical trials for its potential use in treating various types of cancer .


Molecular Structure Analysis

Telatinib has a molecular formula of C20H16ClN5O3 and a molecular weight of 409.83 . It belongs to the class of organic compounds known as pyridinecarboxamides, which are compounds containing a pyridine ring bearing a carboxamide .


Physical And Chemical Properties Analysis

Telatinib has a molecular formula of C20H16ClN5O3 and a molecular weight of 409.83 . More detailed physical and chemical properties are not provided in the available resources.

科研应用

1. Telatinib as an Angiogenesis Inhibitor Telatinib is primarily investigated for its role as an angiogenesis inhibitor. It's a small molecule tyrosine kinase inhibitor targeting vascular endothelial growth factor receptors (VEGFR-2 and VEGFR-3), platelet-derived growth factor receptor β, and c-Kit. This inhibition of angiogenesis, the formation of new blood vessels, is significant in the context of treating cancers, as it can potentially limit the growth and spread of tumors. Studies have explored its efficacy and safety in various settings, including advanced solid tumors and specific cancer types (Steeghs et al., 2008).

2. Pharmacokinetics and Pharmacodynamics in Cancer Treatment Research on telatinib includes its pharmacokinetics (how the drug is absorbed, distributed, metabolized, and excreted in the body) and pharmacodynamics (the effects of the drug on the body). This research is crucial in determining the optimal dosing schedules and understanding the drug's behavior in different cancer types. For instance, a study found that telatinib was well-tolerated up to a dose of 1500 mg twice daily, with dose-dependent changes in VEGF levels and tumor blood flow (Eskens et al., 2009).

3. Combination Therapy Studies Several studies have focused on the use of telatinib in combination with other cancer therapies. For example, its combination with irinotecan and capecitabine has been studied for advanced solid tumors, evaluating the safety, tolerability, and preliminary efficacy of such a regimen. These studies are significant as they explore the potential of telatinib to enhance the effectiveness of other cancer treatments (Langenberg et al., 2010).

4. Pharmacogenetics in Telatinib Treatment Pharmacogenetics, the study of how genetic differences influence drug response, is another area of research for telatinib. Investigating the relationships between genetic variations and the drug's pharmacokinetics and toxicity can help tailor treatments to individual patients, potentially improving efficacy and reducing adverse effects (Steeghs et al., 2009).

5. Impact on Multidrug Resistance in Cancer Telatinib has been studied for its potential to reverse multidrug resistance (MDR) in cancer. MDR, where cancer cells become resistant to various anticancer drugs, poses a significant challenge in treatment. Research indicates that telatinib can enhance the efficacy of certain anticancer drugs in drug-resistant cell lines by inhibiting the ABCG2 efflux transporter, which plays a role in drug resistance (Sodani et al., 2014).

Safety And Hazards

Safety data for Telatinib suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment and ensure adequate ventilation .

未来方向

The future of Telatinib and other kinase inhibitors lies in overcoming the challenge of drug resistance . There is ongoing research into improving the potency and specificity of these inhibitors .

性质

IUPAC Name

[(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-19-(prop-2-enylamino)-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H43N3O8/c1-8-12-33-26-21-13-17(2)14-25(41-7)27(36)19(4)15-20(5)29(42-31(32)39)24(40-6)11-9-10-18(3)30(38)34-22(28(21)37)16-23(26)35/h8-11,15-17,19,24-25,27,29,33,36H,1,12-14H2,2-7H3,(H2,32,39)(H,34,38)/b11-9-,18-10+,20-15+/t17-,19+,24+,25+,27-,29+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYUNIORJHRXIBJ-TXHRRWQRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCC=C)C)OC)OC(=O)N)C)C)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCC=C)/C)OC)OC(=O)N)\C)C)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H43N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5046352
Record name Tanespimycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

585.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Tanespimycin is a small molecule inhibitor of heat shock protein 90 (HSP90). HSP90 is a molecular “chaperone” protein that controls protein shape or conformation, including that of key signaling molecules involved in the growth and survival of tumor cells.
Record name Tanespimycin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05134
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Tanespimycin

CAS RN

75747-14-7
Record name Tanespimycin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75747-14-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tanespimycin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075747147
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tanespimycin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05134
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tanespimycin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=330507
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tanespimycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TANESPIMYCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4GY0AVT3L4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Telatinib
Reactant of Route 2
Reactant of Route 2
Telatinib
Reactant of Route 3
Telatinib
Reactant of Route 4
Telatinib
Reactant of Route 5
Telatinib
Reactant of Route 6
Telatinib

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。